Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Description
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate (CAS: 319442-18-7) is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core substituted with a chlorine atom at position 4 and an ethyl carboxylate group at position 2. Its molecular formula is C₉H₇ClN₂O₂S, with a molecular weight of 242.68 g/mol. This compound is synthesized via a multi-step route involving ring-closure reactions and chlorination. For instance, Cai Dejiao () described a method where thieno[3,2-d]pyrimidin-4(3H)-one is chlorinated using POCl₃ in toluene, yielding the 4-chloro derivative. The ethyl carboxylate group is introduced earlier in the synthesis, likely through esterification or substitution reactions.
The compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors such as Fimepinostat (CUDC-907), where its chlorothienopyrimidine scaffold contributes to binding affinity and selectivity . Its structural features, including the electron-withdrawing chlorine and ester groups, enhance reactivity in cross-coupling and nucleophilic substitution reactions, making it valuable for derivatization .
Properties
IUPAC Name |
ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-15-6(5)7(10)12-8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFVHUWXKQPWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=N1)Cl)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627514 | |
| Record name | Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319442-18-7 | |
| Record name | Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of Ethyl 2-chloroacetoacetate and Malononitrile
One well-documented method begins with the reaction of ethyl 2-chloroacetoacetate with malononitrile under basic conditions to form an intermediate that undergoes cyclization to yield the thieno[3,2-d]pyrimidine core. This step typically involves:
- Mixing ethyl 2-chloroacetoacetate and malononitrile in a polar solvent.
- Adding a base such as triethylamine to promote the reaction.
- Heating under reflux conditions to facilitate cyclization.
Following this, chlorination is performed to introduce the chlorine atom at the 4-position, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride under controlled temperature conditions.
Gewald Reaction-Based Synthesis (Adapted from Related Thienopyrimidine Derivatives)
Although more commonly reported for thieno[2,3-d]pyrimidine derivatives, the Gewald reaction can be adapted for synthesis involving 2-aminothiophene intermediates, which then undergo further reactions to build the fused pyrimidine ring. The general steps include:
- One-pot synthesis of 2-aminothiophene intermediates from ethyl acetoacetate, cyanoacetamide, elemental sulfur, and a base such as morpholine in a polar solvent like DMF.
- Reaction of these intermediates with aldehydes in the presence of catalytic acid to form thieno-pyrimidine derivatives.
- Chlorination of the pyrimidine ring to afford the 4-chloro substituted compound.
This method is supported by the synthesis of related compounds, indicating its potential applicability to this compound with suitable precursor modifications.
Industrial Scale Synthesis Considerations
Industrial production typically scales up the above synthetic routes, emphasizing:
- Use of continuous flow reactors to improve reaction control and yield.
- Optimization of reaction parameters such as temperature, solvent choice (e.g., dichloromethane, toluene), and reagent stoichiometry.
- Automated systems for reagent addition and product isolation to enhance reproducibility and safety.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of thieno core | Ethyl 2-chloroacetoacetate, malononitrile, base (e.g., triethylamine), reflux in polar solvent | Cyclization under reflux to form thieno[3,2-d]pyrimidine ring |
| Chlorination at 4-position | Phosphorus oxychloride (POCl3) or thionyl chloride, reflux, ice bath addition | Chlorination monitored by TLC, yields 40–80% |
| Purification | Extraction with ethyl acetate, drying over Na2SO4, evaporation under vacuum | Chlorinated intermediates are moisture sensitive |
Research Findings and Analytical Data
- The chlorination step is critical for obtaining the 4-chloro substituent and typically requires careful temperature control during the addition of POCl3 to avoid side reactions.
- The intermediate 4-chlorothieno[3,2-d]pyrimidine derivatives are often used directly in subsequent reactions due to their high reactivity and sensitivity to moisture.
- Purification is commonly achieved by flash column chromatography to isolate the final ethyl ester compound with high purity.
- Characterization data such as NMR, IR, and mass spectrometry confirm the structure and purity of the synthesized compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of ethyl 2-chloroacetoacetate and malononitrile | Ethyl 2-chloroacetoacetate, malononitrile | Base (triethylamine), reflux, chlorination with POCl3 | Straightforward, good yields | Requires careful chlorination control |
| Gewald reaction-based synthesis (adapted) | Ethyl acetoacetate, cyanoacetamide, sulfur, morpholine | DMF solvent, catalytic HCl, reflux, chlorination | One-pot synthesis of intermediates | More steps, precursor specificity |
| Industrial scale synthesis | Same as lab scale, optimized for scale | Continuous flow reactors, automated systems | High efficiency and reproducibility | Requires specialized equipment |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position undergoes SNAr reactions with amines, alcohols, or thiols under basic or acidic conditions. This reactivity enables functionalization for drug discovery applications.
Example Reaction with Amines
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate reacts with (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid under microwave irradiation to yield ethyl 4-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)thieno[3,2-d]pyrimidine-2-carboxylate (67% yield) .
| Reactants | Conditions | Catalyst/Base | Yield |
|---|---|---|---|
| (3-(((tert-Boc)amino)methyl)phenyl)boronic acid | 125°C, 30 min (microwave), dioxane/water | Pd₂(dba)₃, tricyclohexylphosphine, K₃PO₄ | 67% |
Suzuki-Miyaura Cross-Coupling
The 4-chloro substituent participates in palladium-catalyzed couplings with boronic acids, enabling aryl/heteroaryl group introduction.
Key Reaction Pathway
Reaction with arylboronic acids in dioxane/water using Pd₂(dba)₃ and tricyclohexylphosphine yields biaryl derivatives . This method is pivotal for synthesizing VEGFR-2 inhibitors with IC₅₀ values in the nanomolar range.
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives, which can be further modified.
Hydrolysis Conditions
-
Acidic : HCl/EtOH reflux converts the ester to a carboxylic acid.
-
Basic : NaOH/H₂O/EtOH yields the carboxylate salt, which can be acidified to the free acid.
Cyclocondensation Reactions
The compound serves as a precursor for fused heterocycles. For example:
-
Reaction with formamide produces 5-(2-furyl)-1,2,3,4-tetrahydropyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolin-8(9H)-one .
-
Treatment with phosphorus oxychloride generates 8-chloro derivatives, which react with amines to form 8-amino analogs (79–88% yields) .
| Product Type | Reactant | Conditions | Yield |
|---|---|---|---|
| 8-Chloro derivative | PCl₅, POCl₃ | Reflux, 4–6 hrs | 85–90% |
| 8-Amino derivative | Piperidine/4-methylpiperidine | Ethanol, 60°C | 79–88% |
Anticancer Activity
-
VEGFR-2 Inhibition : Derivatives show IC₅₀ values <100 nM, disrupting angiogenesis.
-
Cytotoxic Effects : Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolin-8-amines demonstrate potent activity against MCF-7 and HCT-116 cell lines .
Antiviral and Antimicrobial Activity
-
HIV-1 RT Inhibition : Dihydrofuro[3,4-d]pyrimidine analogs derived from this scaffold inhibit reverse transcriptase (EC₅₀ = 1.16 nM) .
-
Antimicrobial Action : Thieno[3,2-d]pyrimidin-4-amines exhibit efficacy against Gram-positive bacteria.
Comparative Reactivity of Structural Analogs
The chlorine and ester groups critically influence reactivity compared to analogs:
| Compound | Substituents | Key Reactivity Differences |
|---|---|---|
| Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate | Chloromethyl at 4-position | Higher electrophilicity at CH₂Cl vs. aromatic Cl |
| Mthis compound | Methyl ester | Slower hydrolysis vs. ethyl ester |
Scientific Research Applications
Biological Activities
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate and its derivatives have been studied for various biological activities, including:
- Antimicrobial Properties : Compounds within the thienopyrimidine class have shown efficacy against a range of microbial pathogens, making them potential candidates for developing new antimicrobial agents .
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit key enzymes involved in cancer cell proliferation. For instance, some thienopyrimidine derivatives have been reported to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells .
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .
Medicinal Applications
The unique structure of this compound allows it to interact with various biological targets, leading to several medicinal applications:
- Cancer Therapy : The compound has been investigated as a potential anticancer agent due to its ability to target specific kinases involved in tumor growth and progression. Studies have demonstrated that it can induce apoptosis in cancer cell lines .
- Infectious Diseases : Some derivatives are being explored for their antiviral properties, particularly against resistant strains of viruses. Their mechanism often involves the inhibition of viral replication pathways.
- Neurological Disorders : Research has indicated that thienopyrimidine derivatives may serve as adenosine A2A receptor antagonists, which could be beneficial in treating Parkinson's disease and other neurological conditions.
Industrial Applications
This compound is also utilized in industrial settings:
- Pharmaceutical Development : It serves as a key building block for synthesizing various biologically active compounds and pharmaceuticals. Its derivatives are often used as intermediates in drug discovery programs aimed at developing novel therapeutic agents .
- Agrochemicals : The compound's structural characteristics make it suitable for developing agrochemicals that can enhance crop protection against pests and diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:
- Cyclization of 2-Aminothiophene Derivatives : This method involves reacting 2-aminothiophene-3-carboxylate with ethyl chloroformate under basic conditions to form the thienopyrimidine core .
Table: Comparison of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- A study demonstrated that specific derivatives exhibited significant cytotoxicity against chronic myelogenous leukemia (CML) cell lines, with some compounds achieving over 70% cell death at certain concentrations .
- Another investigation focused on the structure–activity relationship (SAR) of thienopyrimidine derivatives, revealing that modifications at specific positions significantly enhanced their biological activity against cancer cells .
Mechanism of Action
The mechanism of action of ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations:
Substituent Position: The placement of chlorine and carboxylate groups significantly impacts reactivity. For example, Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate (Cl at C2 vs.
Electron-Withdrawing Groups : The trifluoromethyl group in 147972-27-8 increases lipophilicity and metabolic stability, making it suitable for blood-brain barrier penetration .
Ring System Variations: Replacing the thieno ring with a pyrido system (e.g., 55149-36-5) reduces aromaticity, affecting electronic properties and binding kinetics .
Biological Activity
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core with an ethyl ester and a chlorine substituent at the 4-position. Its molecular formula is , with a molar mass of approximately 242.68 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various disease pathways. Research indicates that this compound can inhibit key enzymes such as kinases and proteases, which are crucial in cellular signaling and proliferation processes.
Antitumor Activity
Numerous studies have demonstrated the antitumor potential of this compound against various cancer cell lines. For instance:
- In vitro studies show that derivatives of thienopyrimidine exhibit significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The IC50 values for these compounds range from 1.76 μM to over 60 μg/mL depending on the specific derivative tested .
| Cell Line | Compound IC50 (μM) | Notes |
|---|---|---|
| MCF-7 | 13.42 | High selectivity index observed |
| MDA-MB-231 | 52.56 | Significant anti-tumor activity |
| HT-29 | 1.76 | Marked inhibition of proliferation |
Cytotoxicity and Selectivity
The cytotoxic effects of ethyl 4-chlorothieno[3,2-d]pyrimidine derivatives were evaluated using normal human liver cells as a control. Most compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential for therapeutic applications without significant adverse effects .
Case Studies
- Study on Anti-Proliferative Effects : A study assessed the anti-proliferative effects of various thienopyrimidine derivatives on MCF-7 and MDA-MB-231 cell lines. The results indicated that while some compounds had low cytotoxicity towards normal cells (IC50 > 200 μg/mL), they effectively inhibited tumor cell growth with IC50 values below 100 μg/mL, suggesting a favorable therapeutic index .
- Mechanistic Insights : Molecular docking studies have provided insights into how ethyl 4-chlorothieno[3,2-d]pyrimidine interacts with target proteins involved in cancer signaling pathways. These studies reveal that the compound can bind effectively to active sites of kinases, inhibiting their function and thereby disrupting tumor cell proliferation pathways .
Q & A
Q. What are the standard synthetic routes for Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate?
The synthesis typically involves a multi-step process. A key intermediate, thieno[3,2-d]pyrimidin-4(3H)-one, is synthesized via cyclization of 3-aminothiophene-2-carboxylate derivatives. Subsequent chlorination with POCl₃ in toluene at 100°C in the presence of Et₃N yields the 4-chloro derivative. This method minimizes excess POCl₃ use, improving safety and post-reaction handling .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Structural confirmation relies on NMR (¹H/¹³C) for functional group analysis and X-ray crystallography for precise bond-length/angle determination. For crystallographic refinement, the SHELX suite (e.g., SHELXL) is widely used to resolve disorder and refine thermal parameters, ensuring accurate structural models .
Q. What are the common reactivity patterns of the 4-chloro group in this compound?
The 4-chloro substituent undergoes nucleophilic substitution (e.g., with amines, alkoxides) to form derivatives. For instance, displacement with 4-aminophenol generates intermediates for kinase inhibitors. Reaction conditions (solvent polarity, temperature) significantly influence regioselectivity and yield .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of derivatives with enhanced bioactivity?
Molecular docking and DFT calculations predict binding affinities of derivatives to target proteins (e.g., VEGFR-2). For example, substituting the 4-chloro group with aryloxy moieties improves inhibitory potency. Computational screening reduces experimental trial runs by prioritizing high-affinity candidates .
Q. How does the chlorination position (e.g., 4-chloro vs. 2-chloro) affect bioactivity in thieno[3,2-d]pyrimidine derivatives?
Positional chlorination alters electronic properties and steric interactions. In kinase inhibitors, 4-chloro derivatives exhibit higher activity (IC₅₀: 150–199 nM) compared to 2-chloro analogs due to better alignment with ATP-binding pockets. SAR studies emphasize the 4-position’s critical role in target engagement .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?
Discrepancies often arise from metabolic stability or solubility differences. Strategies include:
- Modifying ester groups (e.g., ethyl to tert-butyl) to enhance pharmacokinetics.
- Using pro-drug approaches to improve bioavailability.
- Validating in vitro hits in orthotopic tumor models to account for tissue-specific effects .
Q. How do hydrogen-bonding patterns in crystal structures inform co-crystallization strategies for drug development?
Graph set analysis of hydrogen bonds (e.g., Etter’s formalism) reveals preferred interaction motifs. For example, the ethyl ester carbonyl often forms C=O···H-N bonds with protein residues, guiding co-crystal design for improved binding affinity .
Methodological Considerations
- Synthetic Optimization : Monitor reaction progress via TLC/HPLC to isolate intermediates and minimize side products.
- Data Validation : Cross-validate crystallographic data with spectroscopic results to resolve structural ambiguities.
- Biological Assays : Use isogenic cell lines to control for genetic variability in cytotoxicity studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
